molecular formula C44H82NO7P B163676 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine CAS No. 86288-11-1

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Cat. No.: B163676
CAS No.: 86288-11-1
M. Wt: 768.1 g/mol
InChI Key: DUUSFCFZBREELS-WWBBCYQPSA-N
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Description

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a bioactive phospholipid compound. It is a type of phosphatidylcholine where the alkyl group is specified as hexadecyl and the acyl group as arachidonoyl. This compound is known for its role in various biological processes and is a significant precursor in the biosynthesis of platelet-activating factor (PAF) C-16 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF):

    1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with an oleoyl group at the sn-2 position.

Uniqueness: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct biological activities. The presence of the arachidonoyl group makes it a key player in the biosynthesis of bioactive lipids like PAF C-16, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUSFCFZBREELS-WWBBCYQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301099483
Record name 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86288-11-1
Record name 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86288-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086288111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine in PAF biosynthesis, as highlighted in the research?

A1: The research paper states that this compound serves as a substrate for phospholipase A2 in the HL60 cell line []. This enzymatic reaction leads to the production of lyso-PAF, a precursor molecule in the remodeling pathway of PAF biosynthesis. The study demonstrates that the specific activity of phospholipase A2, acting on this compound, undergoes changes during granulocytic differentiation, indicating its importance in PAF production within these cells.

Q2: The study mentions that lymphoid cell lines like Daudi and Jurkat do not express enzymes like phospholipase A2, which act on this compound. What is the implication of this finding?

A2: The absence of phospholipase A2 activity towards this compound in lymphoid cell lines suggests that these cells might not utilize the same remodeling pathway as myeloid cells for PAF biosynthesis []. This difference in enzyme expression and metabolic pathways highlights a key distinction between myeloid and lymphoid cells in their ability to produce PAF. This finding contributes to our understanding of the specific roles and functions of PAF within different cell types of the immune system.

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